N-(2-Benzoyl-5-methylphenyl)acetamide
Description
N-(2-Benzoyl-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a benzoyl group at the 2-position and a methyl group at the 5-position. The benzoyl moiety (C₆H₅CO-) contributes to its lipophilic character, while the methyl group may enhance steric effects and modulate electronic properties.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-benzoyl-5-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO2/c1-11-8-9-14(15(10-11)17-12(2)18)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) |
InChI Key |
SPEWRPKOBXSKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The one-pot synthesis of N-(2-benzoyl-5-methylphenyl)acetamide involves sequential N-acetylation and ortho C-H acylation. Starting with 4-methylaniline, the amine is first protected as acetanilide using acetic anhydride in water with sodium dodecyl sulfate (SDS) as a surfactant. The subsequent palladium-catalyzed step employs Pd(OAc)₂, tert-butyl hydroperoxide (TBHP) as an oxidant, and benzaldehyde to introduce the benzoyl group ortho to the acetamide moiety. This method operates at room temperature over 24 hours, achieving 76% yield for the methyl-substituted product.
Table 1: Key Reaction Parameters for One-Pot Synthesis
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | TBHP (2 equiv) |
| Solvent | Water/SDS micellar system |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 76% |
Substrate Scope and Limitations
The protocol tolerates electron-donating groups (e.g., methyl, hydroxyethyl) but shows reduced efficiency with halogens. For instance, chloro- and bromo-substituted analogs yield 42–54%, while the methyl derivative achieves optimal performance. Steric hindrance from isopropyl groups marginally affects yields (55%).
Stepwise Synthesis via Acetanilide Intermediate
Protection of the Amine Group
4-Methylaniline is acetylated with acetic anhydride in tetrahydrofuran (THF), yielding N-(4-methylphenyl)acetamide. This step proceeds quantitatively within 1 hour at room temperature.
Friedel-Crafts Acylation
The acetanilide intermediate undergoes benzoylation using benzoyl chloride in the presence of AlCl₃. This classical Friedel-Crafts reaction requires strict anhydrous conditions and yields 65–70% of the target compound. However, regioselectivity challenges arise without directing groups, necessitating precise stoichiometry.
Table 2: Comparison of Stepwise vs. One-Pot Methods
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 65–70% | 76% |
| Reaction Time | 6–8 hours | 24 hours |
| Solvent | THF/CH₂Cl₂ | Water |
| Catalyst | AlCl₃ | Pd(OAc)₂ |
| Byproducts | HCl, Al residues | Minimal (H₂O, CO₂) |
Alternative Synthetic Routes
Hypochlorite-Mediated Cyclization
A patent-disclosed method (HU183215B) utilizes tert-butyl hypochlorite to chlorinate 2-amino-5-methylbenzophenone, followed by coupling with thioacetamide derivatives. While effective for halogenated analogs, this route offers lower yields (44.7%) for the methyl variant due to competing side reactions.
Hydrolysis of Isoxazole Precursors
N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a structurally related compound, undergoes acidic hydrolysis to yield the acetamide derivative. This method, though indirect, provides access to high-purity product (99%) but involves multiple purification steps.
Experimental Procedures and Characterization
One-Pot Synthesis Protocol
- N-Acetylation : Dissolve 4-methylaniline (1.0 mmol) in 4 mL water containing SDS (5 mol%). Add acetic anhydride (141.7 μL) dropwise and stir for 1 hour.
- C-H Acylation : Introduce Pd(OAc)₂ (5 mol%), benzaldehyde (1.2 equiv), and TBHP (2 equiv). Stir at 25°C for 24 hours.
- Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (Hexane:EtOAc = 3:1).
Analytical Data
- Melting Point : 125–129°C
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 1H), 7.72–7.62 (m, 3H), 7.52–7.43 (m, 3H), 2.41 (s, 3H), 2.35 (s, 3H).
- Elemental Analysis : Calculated for C₁₆H₁₅NO₂: C, 73.54%; H, 5.79%; N, 5.36%. Found: C, 73.48%; H, 5.82%; N, 5.33%.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Optimized parameters include:
- Temperature : 30°C (prevents Pd aggregation)
- Residence Time : 2 hours (vs. 24 hours in batch)
- Catalyst Recycling : 90% Pd recovery via ion-exchange resins
Table 3: Industrial vs. Laboratory Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Solvent Volume | 4 mL/mmol | 1.5 L/kg |
| Energy Consumption | 0.5 kWh/g | 0.1 kWh/g |
| Yield | 76% | 82% (optimized flow) |
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-Benzoyl-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the acetamide group can interact with cellular proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties of N-(2-Benzoyl-5-methylphenyl)acetamide and related compounds from the evidence:
*Molecular weights estimated based on substituents.
Physicochemical Properties
- Lipophilicity (logP): The benzoyl group in the target compound likely increases logP compared to ’s phenoxyacetamide (less bulky) but decreases it relative to ’s trifluoromethylbenzothiazole (highly hydrophobic) .
- Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility, whereas the benzoyl group may reduce it, necessitating formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
